Maesopsin
Overview
Description
Maesopsin is a naturally occurring flavonoid compound found in various plant species. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Maesopsin, a phenolic compound isolated from the leaves of Artocarpus tonkinensis , has been found to target Monoamine Oxidases (MAOs) . MAOs are involved in the oxidative deamination of different amines and neurotransmitters . They have been identified as potential targets for several disorders .
Mode of Action
This compound interacts with its targets, the MAOs, and inhibits their activity . This inhibition leads to changes in the levels of various neurotransmitters, affecting the overall neurotransmitter metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative deamination of amines and neurotransmitters . By inhibiting MAOs, this compound disrupts this pathway, leading to an increase in the levels of certain neurotransmitters .
Pharmacokinetics
It’s known that this compound is a natural compound isolated from the leaves of artocarpus tonkinensis . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been found to inhibit the proliferation of acute myeloid leukemia cells and up-regulate HMOX1, SRXN1, and BCAS3 . It also exhibits anti-inflammatory effects . In in vivo studies, this compound showed antitumor activity by decreasing tumor growth and increasing the survival rate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the traditional use of Artocarpus tonkinensis extract, from which this compound is derived, as an immunosuppressive drug in the treatment of arthritis, suggests that the compound’s action may be influenced by the inflammatory state of the body . .
Biochemical Analysis
Biochemical Properties
Maesopsin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the proliferation of certain types of cells
Cellular Effects
This compound has demonstrated effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of acute myeloid leukemia cells . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Maesopsin can be synthesized through various chemical routes. One common method involves the use of chalcone intermediates, which undergo cyclization to form the flavonoid structure. The reaction typically requires acidic or basic conditions and can be catalyzed by various reagents such as Lewis acids or bases .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, followed by purification using chromatographic techniques. The extraction process may involve solvents like methanol or ethanol, and the purification can be achieved through high-performance liquid chromatography (HPLC) or other advanced separation methods .
Chemical Reactions Analysis
Types of Reactions: Maesopsin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: The compound can be reduced to form dihydroflavonoid derivatives.
Substitution: Various substituents can be introduced into the this compound structure through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include quinone derivatives, dihydroflavonoids, and various substituted flavonoids .
Scientific Research Applications
Maesopsin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Comparison with Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness: Maesopsin is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its ability to undergo various chemical modifications also makes it a versatile compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)7-15(20)14(19)13-11(18)5-10(17)6-12(13)21-15/h1-6,16-18,20H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFYFDPXORJJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975298 | |
Record name | 2,4,6-Trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5989-16-2 | |
Record name | Maesopsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5989-16-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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